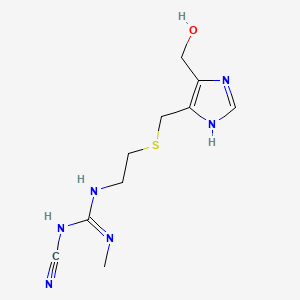

Hydroxymethyl cimetidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyano-3-[2-[[4-(hydroxymethyl)-1H-imidazol-5-yl]methylsulfanyl]ethyl]-2-methylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N6OS/c1-12-10(14-6-11)13-2-3-18-5-9-8(4-17)15-7-16-9/h7,17H,2-5H2,1H3,(H,15,16)(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSTWNRREBFKXNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(NCCSCC1=C(N=CN1)CO)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80208103 | |

| Record name | Hydroxymethyl cimetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59359-50-1 | |

| Record name | Hydroxymethyl cimetidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059359501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxymethyl cimetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CIMETIDINE HYDROXYMETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1I301OP4HL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Hydroxymethyl Cimetidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the mechanism of action of hydroxymethyl cimetidine, the primary oxidative metabolite of the widely-known H2-receptor antagonist, cimetidine. While cimetidine's primary therapeutic effect is the inhibition of gastric acid secretion, the clinical significance of its metabolism lies in the potent enzymatic inhibition mediated by its metabolites, including hydroxymethyl cimetidine. This guide elucidates the metabolic pathway leading to hydroxymethyl cimetidine formation and details its core mechanism of action: the inhibition of the cytochrome P450 (CYP) enzyme superfamily. We will explore the causality behind this inhibition, its profound implications for drug-drug interactions (DDIs), and present validated experimental protocols for its characterization. This document serves as an authoritative resource for professionals engaged in pharmacology, drug metabolism, and clinical development.

Introduction: Cimetidine and the Clinical Relevance of its Metabolism

Cimetidine, marketed under the brand name Tagamet among others, was a revolutionary drug in the treatment of peptic ulcers and heartburn upon its introduction. Its primary mechanism involves competitively blocking histamine at H2 receptors on gastric parietal cells, which results in reduced stomach acid production.[1][2][3][4] However, beyond its therapeutic efficacy, cimetidine became a textbook example of a drug with a high potential for clinically significant drug-drug interactions.[3][4][5][6][7]

This interaction potential is not primarily due to the parent drug's action at the H2 receptor but rather its interference with the metabolism of other co-administered drugs.[1][3][4] Cimetidine is metabolized in the liver into several derivatives, principally cimetidine sulfoxide and hydroxymethyl cimetidine (hydroxycimetidine).[1][8][9] It is now understood that cimetidine and its metabolites are potent inhibitors of the cytochrome P450 (CYP) enzyme system, the primary engine for Phase I drug metabolism in the body.[8][10][11] This guide will focus specifically on the role and mechanism of hydroxymethyl cimetidine in this process.

Metabolic Formation of Hydroxymethyl Cimetidine

Cimetidine undergoes hepatic metabolism, where a hydroxymethyl group is added to the imidazole ring, forming hydroxymethyl cimetidine.[8] While this metabolite is considered inactive with respect to H2-receptor antagonism, its formation is a critical step in creating a molecule that interacts strongly with CYP enzymes.

The transformation of cimetidine is catalyzed by various isoforms of the cytochrome P450 superfamily. This enzymatic process is an oxidative reaction, adding a hydroxyl group to the methyl substituent on the imidazole ring of the cimetidine molecule.

Caption: Metabolic conversion of cimetidine to hydroxymethyl cimetidine.

Core Mechanism of Action: Reversible Inhibition of Cytochrome P450 Isoforms

The principal mechanism of action of hydroxymethyl cimetidine, and indeed cimetidine itself, is the inhibition of multiple CYP450 enzymes.[10][12][13] This inhibition is clinically significant because it can slow the metabolism of other drugs that are substrates for these enzymes, leading to elevated plasma concentrations and an increased risk of toxicity.[3][4][6][7]

Cimetidine and its metabolites are known to inhibit a range of CYP isoforms, including but not limited to CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[1][3] The inhibition arises from the reversible binding of the imidazole ring of cimetidine and its metabolites to the heme iron atom within the active site of the CYP enzyme.[11] This binding prevents the enzyme from accessing and metabolizing its normal substrates.

The interaction is complex; some research suggests that the cyano group of cimetidine also plays a primary role in the inhibitory effect.[11] Furthermore, some studies indicate that cimetidine may act by forming a metabolite-intermediate (MI) complex with the enzyme, which is a tighter binding and more potent form of inhibition than simple competitive binding alone.[10]

Quantitative Data on CYP Inhibition

The potency of an inhibitor is quantified by its inhibition constant (Ki) or the concentration required to cause 50% inhibition (IC50). While specific Ki values for hydroxymethyl cimetidine are less commonly reported than for the parent compound, the overall inhibitory profile of cimetidine provides a strong surrogate for understanding its clinical effects. Cimetidine has been shown to be a competitive inhibitor of bufuralol hydroxylase activity (a marker for CYP2D6) with a Ki of 50 to 55 µM.[14]

| CYP Isoform | Known Substrates (Examples) | Clinical Consequence of Inhibition by Cimetidine/Metabolites |

| CYP1A2 | Theophylline, Caffeine | Increased risk of theophylline toxicity. |

| CYP2C9 | Warfarin, Phenytoin | Increased risk of bleeding with warfarin; phenytoin toxicity.[6][7] |

| CYP2C19 | Omeprazole, Diazepam | Increased sedation from benzodiazepines.[6][7] |

| CYP2D6 | Metoprolol, Propranolol, Codeine | Bradycardia and hypotension with beta-blockers; reduced analgesic effect of codeine.[3][6] |

| CYP3A4 | Lovastatin, Nifedipine, Diazepam | Increased risk of myopathy with statins; hypotension with calcium channel blockers.[3][6][15] |

Methodologies for Characterization of CYP450 Inhibition

To assess the inhibitory potential of a compound like hydroxymethyl cimetidine, a standardized set of in vitro experiments is required. These assays are crucial during drug development to predict potential DDIs.

Experimental Protocol: In Vitro CYP Inhibition Assay (IC50 Determination)

This protocol outlines a common method for determining the IC50 value of a test compound against various CYP isoforms using human liver microsomes.

Objective: To determine the concentration of hydroxymethyl cimetidine that inhibits 50% of the activity of a specific CYP enzyme.

Materials:

-

Human Liver Microsomes (HLM)

-

Test Compound (Hydroxymethyl cimetidine)

-

CYP-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9)

-

NADPH regenerating system (Cofactor for CYP activity)

-

Phosphate buffer (pH 7.4)

-

96-well plates

-

Incubator (37°C)

-

LC-MS/MS (Liquid chromatography-tandem mass spectrometry) for analysis

Methodology:

-

Preparation:

-

Prepare stock solutions of hydroxymethyl cimetidine in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of the test compound to cover a wide concentration range (e.g., 0.1 µM to 100 µM).[16][17]

-

Prepare a reaction mixture containing HLM and the CYP-specific probe substrate in phosphate buffer.

-

-

Incubation:

-

Add the various concentrations of hydroxymethyl cimetidine to the wells of the 96-well plate.

-

Add the HLM/substrate mixture to each well.

-

Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to interact with the enzymes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to each well.[17][18]

-

Incubate at 37°C for a specific time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

-

Quenching and Analysis:

-

Stop the reaction by adding a quenching solution (e.g., cold acetonitrile). This also precipitates the microsomal proteins.

-

Centrifuge the plate to pellet the protein.

-

Transfer the supernatant to a new plate for analysis.

-

Quantify the amount of metabolite formed from the probe substrate using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the percent inhibition at each concentration of hydroxymethyl cimetidine relative to a vehicle control (no inhibitor).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: Experimental workflow for determining CYP inhibition IC50 values.

Causality and Self-Validation: This protocol includes a vehicle control (0% inhibition) and often a known potent inhibitor for the specific CYP isoform (positive control, ~100% inhibition).[19] The generation of a dose-response curve, rather than a single-point inhibition test, provides a robust and validated measure of inhibitory potency.

Conclusion and Future Directions

Hydroxymethyl cimetidine, a major metabolite of cimetidine, exerts its primary mechanism of action through the potent, reversible inhibition of a wide array of cytochrome P450 enzymes. This action is the cornerstone of the numerous drug-drug interactions observed with cimetidine therapy. For drug development professionals, understanding this mechanism is not merely academic; it is a critical component of safety pharmacology and a clear illustration of how drug metabolism can dramatically alter a compound's clinical profile. The in vitro methodologies detailed herein represent the industry standard for prospectively identifying such interaction liabilities. Future research may focus on developing more selective H2-receptor antagonists that lack the imidazole ring structure responsible for potent CYP inhibition, thereby designing safer therapeutic alternatives.

References

-

Cimetidine. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2756, Cimetidine. Retrieved January 16, 2026, from [Link]

-

Small Molecule Pathway Database. (2025, January 24). Cimetidine Metabolism Pathway. Retrieved January 16, 2026, from [Link]

-

Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved January 16, 2026, from [Link]

-

Medicine.com. (2020, February 17). Cimetidine: Dosage, Mechanism/Onset of Action, Half-Life. Retrieved January 16, 2026, from [Link]

-

protocols.io. (2025, August 3). In-vitro CYP inhibition pooled. Retrieved January 16, 2026, from [Link]

-

Chang, T. K., Gonzalez, F. J., & Waxman, D. J. (1994). Effect of cimetidine on hepatic cytochrome P450: evidence for formation of a metabolite-intermediate complex. Hepatology, 20(4 Pt 1), 947–954. Retrieved from [Link]

-

Charnwood Discovery. (n.d.). Cytochrome P450 Inhibition In Vitro Assay. Retrieved January 16, 2026, from [Link]

-

Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved January 16, 2026, from [Link]

-

Pauli-Magnus, C., Rekersbrink, S., Klotz, U., & Fromm, M. F. (2006). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 34(10), 1670–1676. Retrieved from [Link]

-

Tariq, R. A., & Vashisht, R. (2023). Cimetidine. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Cimetidine? Retrieved January 16, 2026, from [Link]

-

Medscape. (n.d.). Tagamet HB (cimetidine) dosing, indications, interactions, adverse effects, and more. Retrieved January 16, 2026, from [Link]

-

Sorkin, E. M., & Darvey, D. L. (1983). Review of cimetidine drug interactions. Drug Intelligence & Clinical Pharmacy, 17(2), 110–120. Retrieved from [Link]

-

Ioannides, C., & Parke, D. V. (1995). Drug interactions of H2-receptor antagonists involving cytochrome P450 (CYPs) enzymes: from the laboratory to the clinic. Journal of the Serbian Chemical Society, 60(11), 979–995. Retrieved from [Link]

-

PharmaCompass. (n.d.). Cimetidine | Drug Information, Uses, Side Effects, Chemistry. Retrieved January 16, 2026, from [Link]

-

GoodRx. (2025, September 17). 10 Cimetidine Interactions You Should Know About. Retrieved January 16, 2026, from [Link]

-

Somogyi, A., & Gugler, R. (1982). Interaction of cimetidine with other drugs. Clinical Pharmacokinetics, 7(3), 23–41. Retrieved from [Link]

-

Knodell, R. G., Browne, S. P., Gwozdz, G. P., Brian, W. R., & Guengerich, F. P. (1991). Differential inhibition of individual human liver cytochromes P-450 by cimetidine. Gastroenterology, 101(6), 1680–1691. Retrieved from [Link]

-

Furuta, S., Kamada, E., Suzuki, T., Sugimoto, M., & Kohara, A. (2001). Inhibition of drug metabolism in human liver microsomes by nizatidine, cimetidine and omeprazole. Xenobiotica, 31(1), 1–10. Retrieved from [Link]

-

CYPE, J. A., de Luján Alvarez, M., de Viale, L. C. M., & Castro, J. A. (2002). Interaction of cimetidine with P450 in a mouse model of hepatocarcinogenesis initiation. Human & Experimental Toxicology, 21(8), 419–425. Retrieved from [Link]

-

ResearchGate. (2025, August 5). (PDF) Drug interactions of H2-receptor antagonists involving cytochrome P450 (CYPs) enzymes: From the laboratory to the clinic. Retrieved January 16, 2026, from [Link]

-

Rolo, A. P., Palmeira, C. M., & Wallace, K. B. (2003). Effects of cytochrome p450 inhibition by cimetidine on the warm hepatic ischemia-reperfusion injury in rats. Journal of Pharmacology and Experimental Therapeutics, 304(2), 843–851. Retrieved from [Link]

Sources

- 1. Cimetidine - Wikipedia [en.wikipedia.org]

- 2. medicine.com [medicine.com]

- 3. Cimetidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of Cimetidine? [synapse.patsnap.com]

- 5. Review of Cimetidine Drug Interactions | Semantic Scholar [semanticscholar.org]

- 6. goodrx.com [goodrx.com]

- 7. Interaction of cimetidine with other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cimetidine | C10H16N6S | CID 2756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Cimetidine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. Effect of cimetidine on hepatic cytochrome P450: evidence for formation of a metabolite-intermediate complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. neuron.mefst.hr [neuron.mefst.hr]

- 12. Differential inhibition of individual human liver cytochromes P-450 by cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Interaction of cimetidine with P450 in a mouse model of hepatocarcinogenesis initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. reference.medscape.com [reference.medscape.com]

- 16. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 17. charnwooddiscovery.com [charnwooddiscovery.com]

- 18. In-vitro CYP inhibition pooled [protocols.io]

- 19. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]

In Vitro Generation of Hydroxymethyl Cimetidine: A Technical Guide for Drug Development Professionals

This guide provides an in-depth exploration of the methodologies required for the in vitro generation of hydroxymethyl cimetidine, a primary metabolite of cimetidine. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple procedural lists to offer a foundational understanding of the principles governing experimental design, execution, and analysis in the context of drug metabolism studies.

Section 1: Introduction and Scientific Rationale

Cimetidine, a histamine H2-receptor antagonist, undergoes hepatic metabolism primarily through two pathways: S-oxidation of the thioether side chain and hydroxylation of the C-5 methyl group on the imidazole ring, yielding hydroxymethyl cimetidine.[1][2] Understanding the formation of this hydroxylated metabolite is critical for a comprehensive pharmacokinetic profile and for assessing potential drug-drug interactions, given cimetidine's well-documented role as an inhibitor of various cytochrome P450 (CYP) enzymes.[3][4][[“]][6][7]

The in vitro systems described herein, particularly human liver microsomes (HLMs), serve as a robust and reliable model for replicating hepatic metabolism. HLMs are vesicular fragments of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, most notably the CYP superfamily.[3] By providing a controlled environment, these systems allow for the precise investigation of metabolic pathways and enzyme kinetics, essential for preclinical drug development.

The generation of hydroxymethyl cimetidine in vitro is contingent upon the presence of a functional CYP enzyme system and the necessary cofactors, primarily the reduced form of nicotinamide adenine dinucleotide phosphate (NADPH).[8] This guide will detail a self-validating protocol that ensures all components are in place for the successful and reproducible generation of the target metabolite.

Metabolic Pathway of Cimetidine

The primary metabolic transformation of interest is the hydroxylation of the methyl group on the imidazole ring of cimetidine. This reaction is catalyzed by the cytochrome P450 monooxygenase system.

Caption: Cimetidine metabolism to hydroxymethyl cimetidine via CYP450.

Section 2: Experimental Design and Key Considerations

The successful in vitro generation of hydroxymethyl cimetidine hinges on the careful optimization of several experimental parameters. The following section delves into the causality behind these choices, providing the rationale necessary for robust and reproducible results.

Selection of the In Vitro System: Human Liver Microsomes

Human liver microsomes are the preferred system for this application due to their high concentration of phase I metabolic enzymes, particularly cytochrome P450 isoforms. While other systems like S9 fractions or primary hepatocytes could be used, microsomes offer a more targeted approach for studying CYP-mediated reactions without the confounding influence of cytosolic enzymes.

Substrate Concentration (Cimetidine)

The concentration of cimetidine should be carefully selected to be within a range that allows for detectable metabolite formation without reaching saturation, which could lead to non-linear kinetics. A pilot experiment with a range of cimetidine concentrations is recommended to determine the apparent Michaelis-Menten constant (Km). For routine experiments, a concentration at or slightly above the Km is often a good starting point. Cimetidine has been shown to inhibit CYP2D6 with a Ki of 38 ± 5 µM in human liver microsomes, so concentrations in this range should be considered in the experimental design.[4]

Cofactor Requirements: The NADPH-Regenerating System

Cytochrome P450 enzymes require a continuous supply of NADPH to function. Due to the rapid degradation of NADPH in solution, an NADPH-regenerating system is employed. This system typically consists of:

-

NADP+ : The oxidized form, which is reduced to NADPH.

-

Glucose-6-phosphate (G6P) : The substrate for the regenerating enzyme.

-

Glucose-6-phosphate dehydrogenase (G6PDH) : The enzyme that catalyzes the reduction of NADP+ to NADPH using G6P.

-

Magnesium Chloride (MgCl2) : A required cofactor for G6PDH activity.

This system ensures a stable and sustained supply of NADPH throughout the incubation period, which is crucial for linear metabolite formation over time. The reaction is NADPH-dependent, and its absence serves as a critical negative control.[8]

Section 3: Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the in vitro generation of hydroxymethyl cimetidine using pooled human liver microsomes.

Materials and Reagents

| Reagent | Recommended Supplier |

| Cimetidine | Sigma-Aldrich |

| Hydroxymethyl Cimetidine (as a reference standard) | Toronto Research Chemicals |

| Pooled Human Liver Microsomes (mixed gender) | Corning, Sekisui XenoTech |

| Potassium Phosphate Buffer (pH 7.4) | Prepare in-house or from a commercial source |

| NADP+ | Sigma-Aldrich |

| Glucose-6-Phosphate | Sigma-Aldrich |

| Glucose-6-Phosphate Dehydrogenase | Sigma-Aldrich |

| Magnesium Chloride (MgCl2) | Sigma-Aldrich |

| Acetonitrile (HPLC grade) | Fisher Scientific |

| Formic Acid (LC-MS grade) | Fisher Scientific |

| Water (HPLC grade) | Fisher Scientific |

Preparation of Solutions

-

1 M Potassium Phosphate Buffer (pH 7.4): Prepare by titrating monobasic and dibasic potassium phosphate solutions.

-

100 mM Potassium Phosphate Buffer (Working Buffer): Dilute the 1 M stock solution with HPLC-grade water.

-

Cimetidine Stock Solution (10 mM): Dissolve an appropriate amount of cimetidine in the working buffer.

-

NADPH-Regenerating System (Solution A & B):

-

Solution A: 26 mg/mL NADP+ and 66 mg/mL G6P in water.

-

Solution B: 40 U/mL G6PDH in 5 mM sodium citrate buffer.

-

-

Quenching Solution: Acetonitrile.

Incubation Procedure

-

Pre-incubation: In a microcentrifuge tube, add the following in order:

-

100 mM Potassium Phosphate Buffer (pH 7.4)

-

Pooled Human Liver Microsomes (to a final concentration of 0.5-1.0 mg/mL)

-

Cimetidine stock solution (to a final desired concentration, e.g., 50 µM)

-

-

Pre-warm the mixture for 5 minutes at 37°C in a shaking water bath.

-

Initiate the Reaction: Add the NADPH-regenerating system (e.g., 1.3 mM NADP+, 3.3 mM G6P, 0.4 U/mL G6PDH, and 3.3 mM MgCl2 final concentrations).

-

Incubate at 37°C with gentle shaking for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the Reaction: At each time point, terminate the reaction by adding two volumes of ice-cold acetonitrile. This will precipitate the microsomal proteins.

-

Protein Precipitation: Vortex the quenched samples and centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Sample Collection: Carefully transfer the supernatant to a new tube for HPLC analysis.

Experimental Workflow Diagram

Caption: Workflow for the in vitro generation of hydroxymethyl cimetidine.

Section 4: Analytical Methodology - HPLC

A robust and sensitive analytical method is paramount for the accurate quantification of both the parent drug (cimetidine) and its metabolite (hydroxymethyl cimetidine).

HPLC System and Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

| Parameter | Recommended Setting |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with a low percentage of B, ramp up to elute compounds, then re-equilibrate. A typical gradient might be 5-95% B over 15 minutes. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 220 nm |

Data Analysis and Quantification

-

Standard Curve: Prepare a standard curve using known concentrations of both cimetidine and hydroxymethyl cimetidine in the same matrix as the experimental samples (i.e., quenched reaction buffer).

-

Quantification: Determine the concentration of the parent drug and metabolite in the experimental samples by interpolating their peak areas against the respective standard curves.

-

Metabolite Formation Rate: Calculate the rate of hydroxymethyl cimetidine formation, typically expressed as pmol/min/mg of microsomal protein.

Section 5: Self-Validating System and Troubleshooting

A well-designed experiment includes controls that validate the integrity of the results.

| Control | Purpose | Expected Outcome |

| No NADPH | To confirm the reaction is NADPH-dependent. | No or negligible formation of hydroxymethyl cimetidine. |

| No Microsomes | To check for non-enzymatic degradation of cimetidine. | No formation of hydroxymethyl cimetidine. |

| Zero-Time Point | To establish the baseline at the start of the reaction. | No or minimal hydroxymethyl cimetidine detected. |

Troubleshooting:

-

Low Metabolite Formation:

-

Check the activity of the human liver microsomes.

-

Verify the integrity of the NADPH-regenerating system components.

-

Ensure the incubation temperature is maintained at 37°C.

-

-

Poor Peak Shape in HPLC:

Section 6: Conclusion

This technical guide provides a comprehensive framework for the in vitro generation of hydroxymethyl cimetidine. By understanding the underlying scientific principles and adhering to the detailed protocols, researchers can generate high-quality, reproducible data that is essential for advancing drug development programs. The methodologies described herein are not only applicable to cimetidine but can also be adapted for the study of other xenobiotics metabolized by the cytochrome P450 system.

References

-

Knights, K. M., Stresser, D. M., Miners, J. O., & Crespi, C. L. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74(1), 7-8. ([Link])

-

PubChem. (n.d.). Hydroxymethyl cimetidine. National Center for Biotechnology Information. ([Link])

-

Martinez, C., Albet, C., Agundez, J. A., Herrero, E., Carrillo, J. A., Marquez, M., Benitez, J., & Ortiz, J. A. (1999). The effect of cimetidine on dextromethorphan O-demethylase activity of human liver microsomes and recombinant CYP2D6. British Journal of Clinical Pharmacology, 47(4), 433–436. ([Link])

-

LookChem. (n.d.). hydroxymethyl cimetidine. ([Link])

-

Consensus. (n.d.). Mechanisms of cimetidine action on dapsone N-hydroxylation. ([Link])

-

ResearchGate. (n.d.). Flow chart of steps for fast quenching and extraction. ([Link])

-

Organomation. (n.d.). HPLC Sample Preparation. ([Link])

-

Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis. ([Link])

-

Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. ([Link])

-

ChemWhat. (n.d.). Hydroxymethyl Cimetidine CAS#: 59359-50-1. ([Link])

-

Puurunen, J., Sotaniemi, E., & Pelkonen, O. (1980). Effect of cimetidine on microsomal drug metabolism in man. European journal of clinical pharmacology, 18(2), 185–187. ([Link])

-

Freeman, J. J., & Hayes, E. P. (1988). Microsomal metabolism of acetonitrile to cyanide. Effects of acetone and other compounds. Biochemical pharmacology, 37(6), 1153–1159. ([Link])

-

Faux, S. P., & Combes, R. D. (1993). Interaction of cimetidine with cytochrome P450 and effect on mixed-function oxidase activities of liver microsomes. Xenobiotica; the fate of foreign compounds in biological systems, 23(1), 13–24. ([Link])

-

Knodell, R. G., Browne, D. G., Gwozdz, G. P., Brian, W. R., & Guengerich, F. P. (1991). Differential inhibition of individual human liver cytochromes P-450 by cimetidine. Gastroenterology, 101(6), 1680–1691. ([Link])

-

Virginia Tech Department of Chemistry. (n.d.). Sample Preparation – HPLC. ([Link])

-

Batignani, G., de Santi, M. M., & Vivaldi, G. (2002). Interaction of cimetidine with P450 in a mouse model of hepatocarcinogenesis initiation. British journal of cancer, 86(4), 630–635. ([Link])

-

Rendic, S., & Kajfez, F. (1983). Cimetidine interaction with liver microsomes in vitro and in vivo. Involvement of an activated complex with cytochrome P-450. Acta pharmaceutica Jugoslavica, 33(3-4), 227–236. ([Link])

-

Smith, D. A., & Jones, B. C. (1992). Speculations on the substrate structure-activity relationship of cytochrome P450 enzymes. Biochemical pharmacology, 44(11), 2089–2098. ([Link])

-

Canelas, A. B., ten Pierick, A., Ras, C., Seifar, R. M., van Dam, J. C., van Gulik, W. M., & Heijnen, J. J. (2009). Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction. Journal of bioscience and bioengineering, 108(3), 254–258. ([Link])

-

Freeman, J. J., & Hanzlik, R. P. (1987). The metabolism of acetonitrile to cyanide by isolated rat hepatocytes. Fundamental and applied toxicology : official journal of the Society of Toxicology, 8(2), 263–271. ([Link])

Sources

- 1. Hydroxymethyl cimetidine | C10H16N6OS | CID 162879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. Differential inhibition of individual human liver cytochromes P-450 by cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of cimetidine on dextromethorphan O-demethylase activity of human liver microsomes and recombinant CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. consensus.app [consensus.app]

- 6. Effect of cimetidine on microsomal drug metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interaction of cimetidine with P450 in a mouse model of hepatocarcinogenesis initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of cimetidine on hepatic cytochrome P450: evidence for formation of a metabolite-intermediate complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. greyhoundchrom.com [greyhoundchrom.com]

- 10. drawellanalytical.com [drawellanalytical.com]

The Serendipitous Metabolite: A Technical History of Hydroxymethyl Cimetidine

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cimetidine, marketed as Tagamet®, represents a landmark achievement in rational drug design, fundamentally altering the treatment of peptic ulcer disease and gastroesophageal reflux. Its development in the 1970s at Smith, Kline & French was a testament to a systematic, mechanism-based approach to drug discovery. While the parent drug's pharmacology as a histamine H2-receptor antagonist is well-documented, the story of its metabolic fate reveals a deeper layer of scientific inquiry. This technical guide provides a comprehensive historical and technical overview of hydroxymethyl cimetidine, a minor but significant metabolite. We will delve into its discovery, the analytical techniques that enabled its characterization, its chemical synthesis, and its pharmacological profile in comparison to the parent compound. This guide is intended to serve as a valuable resource for researchers in drug metabolism, pharmacology, and medicinal chemistry, offering insights into the processes of drug biotransformation and the ongoing quest to understand the complete lifecycle of a therapeutic agent.

The Dawn of a New Era in Drug Discovery: The Cimetidine Story

The journey to cimetidine began in 1964 at the Smith, Kline & French laboratories in the United Kingdom, led by Sir James W. Black.[1] At the time, the prevailing theory for gastric acid secretion involved the hormone gastrin. However, Black and his team hypothesized the existence of a second type of histamine receptor in the stomach, distinct from the H1 receptors blocked by conventional antihistamines.[1] This pioneering work in receptor pharmacology led to the systematic design and synthesis of hundreds of histamine analogues.

The initial breakthrough came with the discovery of burimamide, the first compound to demonstrate H2-receptor antagonism.[1] Though not orally active, burimamide proved the validity of the H2-receptor concept. Further molecular modifications, aimed at improving potency and oral bioavailability, led to the development of metiamide. While clinically effective, metiamide was associated with instances of agranulocytosis, a serious blood disorder, which was attributed to its thiourea group.[1]

This final challenge prompted the replacement of the thiourea moiety with a cyanoguanidine group, resulting in the synthesis of cimetidine in 1972.[1] Cimetidine proved to be a potent and safe H2-receptor antagonist, and its introduction to the market in 1976 revolutionized the treatment of acid-related gastrointestinal disorders.

Unraveling the Metabolic Pathways: The Discovery of Hydroxymethyl Cimetidine

With the clinical success of cimetidine, understanding its metabolic fate became a critical area of research. Early studies in the late 1970s aimed to identify the major routes of biotransformation and elimination of the drug in animals and humans. These investigations were crucial for a complete understanding of its pharmacokinetic profile and to ensure that none of its metabolites were responsible for any unforeseen toxicity.

The Seminal Work of Taylor, Cresswell, and Bartlett (1978)

The first comprehensive report on the metabolism of cimetidine was published in 1978 by D.C. Taylor, P.R. Cresswell, and D.C. Bartlett of the Smith, Kline & French research laboratories.[2] Their work, "The metabolism and elimination of cimetidine, a histamine H2-receptor antagonist, in the rat, dog, and man," laid the foundation for our understanding of how the body processes this groundbreaking drug.[2]

Using radiolabeled cimetidine, the researchers were able to trace the drug and its metabolites in biological fluids. Their studies revealed that a significant portion of cimetidine is excreted unchanged in the urine.[3] However, they also identified several metabolites, the most prominent being cimetidine sulfoxide, formed by the oxidation of the sulfur atom in the side chain.[3]

Of particular interest to this guide, Taylor and his colleagues also identified a minor metabolite in which the methyl group on the imidazole ring was hydroxylated. This compound was named hydroxymethyl cimetidine .[4]

Analytical Methodologies for Metabolite Identification

The identification of hydroxymethyl cimetidine was made possible by the analytical techniques of the time, primarily thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.[2]

Experimental Protocol: Isolation and Identification of Cimetidine Metabolites (based on Taylor et al., 1978)

-

Radiolabeling: Cimetidine was synthesized with a radioactive carbon-14 (¹⁴C) label to facilitate tracking.

-

Dosing: The ¹⁴C-labeled cimetidine was administered to rats, dogs, and human volunteers.

-

Sample Collection: Urine and feces were collected over a period of time.

-

Extraction: The biological samples were treated to extract the drug and its metabolites.

-

Chromatographic Separation: The extracts were subjected to thin-layer chromatography (TLC) to separate the different components based on their polarity. The radioactive spots on the TLC plates were visualized by autoradiography.

-

Spectroscopic Analysis: The isolated metabolites were then analyzed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to determine their chemical structures. The identification of hydroxymethyl cimetidine was confirmed by comparing its spectroscopic data with that of a synthetically prepared reference standard.

The workflow for the discovery and characterization of hydroxymethyl cimetidine is illustrated in the following diagram:

Caption: Workflow for the discovery of hydroxymethyl cimetidine.

Quantitative Analysis of Cimetidine Metabolites

Subsequent studies provided a more quantitative picture of cimetidine metabolism in humans. A notable study by Mitchell, Idle, and Smith in 1982, titled "The metabolism of [¹⁴C]cimetidine in man," provided a detailed breakdown of the urinary metabolites.[5]

| Metabolite | Percentage of Urinary Radioactivity (%) |

| Unchanged Cimetidine | 63 |

| Cimetidine N'-glucuronide | 24 |

| Cimetidine Sulfoxide | Minor |

| Hydroxymethyl Cimetidine | Minor |

| Cimetidine Guanylurea | Minor |

| Cimetidine Guanidine | Minor |

| Table 1: Urinary Metabolites of Cimetidine in Humans (Data from Mitchell et al., 1982)[5] |

As the table indicates, hydroxymethyl cimetidine is a minor metabolite, accounting for a small fraction of the administered dose. The primary routes of elimination are excretion of the unchanged drug and formation of the N'-glucuronide conjugate.[5]

Chemical Synthesis of Hydroxymethyl Cimetidine

The synthesis of hydroxymethyl cimetidine as an analytical standard was crucial for its definitive identification and for further pharmacological studies. The synthesis involves the preparation of a key intermediate, 4-(hydroxymethyl)-5-methylimidazole, followed by its coupling with the cyanoguanidine side chain.

Synthesis of the Key Intermediate: 4-(Hydroxymethyl)-5-methylimidazole

Several methods have been reported for the synthesis of 4-(hydroxymethyl)-5-methylimidazole. One common approach involves the hydroxymethylation of 4-methylimidazole with formaldehyde.

Experimental Protocol: Synthesis of 4-(Hydroxymethyl)-5-methylimidazole (based on patented methods) [6][7]

-

Reaction Setup: In a reaction vessel, 4-methylimidazole is dissolved in a concentrated aqueous solution of sodium chloride.

-

Base Addition: A catalytically effective amount of a strong inorganic base, such as sodium hydroxide, is added to the mixture.

-

Formaldehyde Addition: Formaldehyde (or paraformaldehyde) is added to the reaction mixture, typically in a slight molar excess.

-

Reaction Conditions: The mixture is stirred at a controlled temperature, generally between 20°C and 60°C, until the reaction is complete.

-

Neutralization and Precipitation: The reaction mixture is then neutralized with concentrated hydrochloric acid to a pH of approximately 8.5-8.9. This causes the precipitation of the 4-(hydroxymethyl)-5-methylimidazole free base.

-

Isolation and Purification: The precipitate is collected by filtration, washed with cold water or acetone, and dried to yield the desired product.

The synthesis pathway for the key intermediate is depicted below:

Caption: Synthesis of 4-(hydroxymethyl)-5-methylimidazole.

Synthesis of Hydroxymethyl Cimetidine

Once the key intermediate is obtained, it can be used to synthesize hydroxymethyl cimetidine through a multi-step process similar to the synthesis of cimetidine itself.

Experimental Protocol: Synthesis of Hydroxymethyl Cimetidine (Plausible Route)

-

Chlorination: The hydroxyl group of 4-(hydroxymethyl)-5-methylimidazole is converted to a chlorine atom using a chlorinating agent like thionyl chloride to form 4-(chloromethyl)-5-methylimidazole.

-

Thioether Formation: The resulting chloro derivative is reacted with cysteamine (2-aminoethanethiol) to form the thioether intermediate.

-

Guanidine Formation: The amino group of the thioether intermediate is then reacted with a cyanoguanidine derivative, such as N-cyano-N',S-dimethylisothiourea, to introduce the cyanoguanidine moiety.

-

Final Product Formation: A final reaction with methylamine yields hydroxymethyl cimetidine.

Pharmacological Profile of Hydroxymethyl Cimetidine

A critical aspect of understanding any drug metabolite is to determine its pharmacological activity. In the case of hydroxymethyl cimetidine, studies have consistently indicated that it is significantly less active as a histamine H2-receptor antagonist compared to the parent drug, cimetidine.

The reduced activity is likely due to the introduction of the polar hydroxyl group on the imidazole ring. This modification could alter the binding of the molecule to the H2-receptor, reducing its affinity and, consequently, its antagonist activity.

Conclusion and Future Perspectives

The discovery and characterization of hydroxymethyl cimetidine, though a minor metabolite, is an integral part of the cimetidine story. It exemplifies the thoroughness of the drug development process, where understanding the complete metabolic profile of a new chemical entity is paramount. The journey from its initial detection in the late 1970s to its characterization using sophisticated analytical techniques highlights the evolution of drug metabolism science.

For researchers today, the history of hydroxymethyl cimetidine serves as a valuable case study in several respects:

-

The Importance of Metabolite Identification: It underscores the necessity of identifying all significant metabolites of a drug candidate to ensure a complete understanding of its safety and efficacy.

-

The Power of Analytical Chemistry: It demonstrates the critical role of analytical techniques, from classical chromatography to modern spectroscopy, in elucidating the structures of novel compounds in complex biological matrices.

-

Structure-Activity Relationships: The comparison of the pharmacological activity of hydroxymethyl cimetidine to cimetidine provides insights into the structure-activity relationships of H2-receptor antagonists, where even minor structural modifications can have a profound impact on biological activity.

While hydroxymethyl cimetidine may not have a direct therapeutic role, its story is a testament to the meticulous scientific investigation that underpins the development of safe and effective medicines.

References

- Taylor, D. C., Cresswell, P. R., & Bartlett, D. C. (1978). The metabolism and elimination of cimetidine, a histamine H2-receptor antagonist, in the rat, dog, and man. Drug Metabolism and Disposition, 6(1), 21–30.

- Mitchell, S. C., Idle, J. R., & Smith, R. L. (1982). The metabolism of [14C]cimetidine in man. Xenobiotica, 12(5), 283–292.

- Preparation of 4(5)-hydroxymethyl-5(4)-methylimidazole. (1986). EP0203400B1.

- Process for preparing 4(5) - hydroxymethyl 5 (4)-alkyl imidazoles. (1980). GB2029414A.

-

Cimetidine. (n.d.). In PubChem. National Center for Biotechnology Information. Retrieved from [Link]

-

Hydroxymethyl cimetidine. (n.d.). In PubChem. National Center for Biotechnology Information. Retrieved from [Link]

-

Cimetidine. (1990). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 50. International Agency for Research on Cancer. [Link]

- Somogyi, A., & Gugler, R. (1983). Clinical pharmacokinetics of cimetidine. Clinical Pharmacokinetics, 8(6), 463–495.

-

Cimetidine. (n.d.). In DrugBank. Retrieved from [Link]

- Brimblecombe, R. W., Duncan, W. A., Durant, G. J., Emmett, J. C., Ganellin, C. R., & Parsons, M. E. (1975). Cimetidine-a non-thiourea H2-receptor antagonist. British journal of pharmacology, 53(3), 435P–436P.

- Funder, J. W., & Mercer, J. E. (1979). Cimetidine, a histamine H2 receptor antagonist, occupies androgen receptors. The Journal of Clinical Endocrinology & Metabolism, 48(2), 189–191.

- Cimetidine and other H2-receptor antagonists as inhibitors of human E3 aldehyde dehydrogenase. (1985). Biochemical Pharmacology, 34(7), 979-984.

- The pharmacology of cimetidine, a new histamine H2-receptor antagonist. (1975). British Journal of Pharmacology, 53(3), 435P-436P.

-

Cimetidine. (n.d.). In NIST WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

Wikipedia contributors. (2024, January 12). Cimetidine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

Sources

- 1. Cimetidine and other H2-receptor antagonists as inhibitors of human E3 aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The metabolism and elimination of cimetidine, a histamine H2-receptor antagonist, in the rat, dog, and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cimetidine - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 4(5)-(Hydroxymethyl)imidazole 97 822-55-9 [sigmaaldrich.com]

- 5. The metabolism of [14C]cimetidine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EP0203400B1 - Preparation of 4(5)-hydroxymethyl-5(4)-methylimidazole - Google Patents [patents.google.com]

- 7. GB2029414A - Process for preparing 4(5) - hydroxymethyl 5 (4)-alkyl imidazoles - Google Patents [patents.google.com]

Navigating the Stability Landscape of Hydroxymethyl Cimetidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Hydroxymethyl cimetidine is a primary metabolite of the widely-used H2-receptor antagonist, cimetidine. Understanding its stability and degradation pathways is crucial for a comprehensive assessment of cimetidine's overall metabolic fate, efficacy, and safety profile. This technical guide provides a detailed exploration of the known and predicted stability of hydroxymethyl cimetidine. While direct and extensive stability studies on this specific metabolite are not widely published, this document synthesizes information on the stability of the parent compound, cimetidine, and the known reactivity of its constituent chemical moieties to provide a robust predictive analysis. This guide will delve into the anticipated degradation pathways under various stress conditions, including hydrolysis, oxidation, and photolysis, and propose a systematic approach for conducting forced degradation studies.

Introduction: The Significance of Hydroxymethyl Cimetidine Stability

Cimetidine is metabolized in the liver to several compounds, with hydroxymethyl cimetidine and cimetidine sulfoxide being key metabolites.[1][2] The formation of hydroxymethyl cimetidine occurs via the hydroxylation of the methyl group on the imidazole ring.[3] While the pharmacological activity of this metabolite is generally considered to be less than that of the parent drug, its chemical stability is a critical parameter for several reasons:

-

Accurate Pharmacokinetic and Metabolic Profiling: Instability of hydroxymethyl cimetidine in vitro or in vivo could lead to the formation of secondary products, potentially complicating the interpretation of metabolic and pharmacokinetic data.

-

Safety and Toxicology: Degradation products of any drug metabolite have the potential to be reactive and could contribute to unforeseen toxicological profiles. A thorough understanding of these degradants is a key aspect of drug safety assessment.

-

Analytical Method Development: Knowledge of the potential degradation products is essential for the development and validation of robust, stability-indicating analytical methods for the accurate quantification of hydroxymethyl cimetidine in biological matrices.

This guide will provide a framework for understanding and investigating the stability of hydroxymethyl cimetidine, drawing upon the extensive knowledge base of its parent compound, cimetidine.

Physicochemical Properties of Hydroxymethyl Cimetidine

A foundational understanding of the physicochemical properties of hydroxymethyl cimetidine is essential for predicting its stability.

| Property | Value | Source |

| Chemical Name | 1-cyano-3-[2-[[4-(hydroxymethyl)-1H-imidazol-5-yl]methylsulfanyl]ethyl]-2-methylguanidine | [2] |

| CAS Number | 59359-50-1 | [2] |

| Molecular Formula | C10H16N6OS | [2] |

| Molecular Weight | 268.34 g/mol | [2] |

| Storage | At room temperature and away from light. | [3] |

Predicted Degradation Pathways of Hydroxymethyl Cimetidine

Based on the known degradation of cimetidine and the chemical nature of the hydroxymethyl group, the following degradation pathways are predicted for hydroxymethyl cimetidine under forced degradation conditions.

Hydrolytic Degradation

The cyanoguanidine moiety of cimetidine is known to be susceptible to acid-catalyzed hydrolysis, leading to the formation of a guanylurea derivative.[1] It is highly probable that hydroxymethyl cimetidine will undergo a similar hydrolytic degradation.

-

Acidic Conditions: Under acidic conditions, the cyano group is likely to be hydrolyzed to a carbamoyl group, forming the corresponding guanylurea derivative of hydroxymethyl cimetidine. The rate of hydrolysis is expected to be pH-dependent.

-

Neutral and Alkaline Conditions: Cimetidine is relatively stable in neutral and alkaline solutions. A similar stability profile is anticipated for hydroxymethyl cimetidine, although direct studies are needed for confirmation.

Oxidative Degradation

The thioether linkage in cimetidine is a primary site for oxidation, leading to the formation of cimetidine sulfoxide.[1][3] This pathway is also expected to be a major degradation route for hydroxymethyl cimetidine.

-

Oxidation of the Thioether: Exposure to oxidizing agents, such as hydrogen peroxide, is predicted to oxidize the sulfur atom of the thioether linkage in hydroxymethyl cimetidine to form the corresponding sulfoxide. Further oxidation to the sulfone is also possible under more stringent oxidative stress.

-

Oxidation of the Imidazole Ring: The imidazole ring itself can be susceptible to oxidation, particularly by hydroxyl radicals.[4] This could lead to the formation of various hydroxylated and ring-opened degradation products.

-

Oxidation of the Hydroxymethyl Group: The primary alcohol of the hydroxymethyl group could be oxidized to an aldehyde and subsequently to a carboxylic acid under strong oxidative conditions.

Photolytic Degradation

While cimetidine is reported to be relatively resistant to direct photolysis, its degradation can be mediated by photosensitizers that generate reactive oxygen species.[5] The imidazole moiety, in particular, is sensitive to photodegradation in solution.[3]

-

Photosensitized Degradation: In the presence of photosensitizers, hydroxymethyl cimetidine may degrade through pathways similar to those observed for cimetidine, involving reactive oxygen species.

-

Direct Photolysis: The introduction of the hydroxymethyl group may or may not significantly alter the photostability of the molecule compared to cimetidine. Direct photolysis studies are necessary to determine its intrinsic susceptibility to light.

Thermal Degradation

Cimetidine is a crystalline solid that is stable at room temperature for extended periods.[6] However, degradation of hydroxymethyl-imidazole compounds can occur at elevated temperatures.[6]

-

Solid-State Stability: Hydroxymethyl cimetidine is expected to be relatively stable in the solid state at ambient temperatures.

-

Solution Stability at Elevated Temperatures: In solution, elevated temperatures are likely to accelerate the hydrolytic and oxidative degradation pathways mentioned above.

The following diagram illustrates the predicted degradation pathways of hydroxymethyl cimetidine.

Caption: Predicted degradation pathways of hydroxymethyl cimetidine.

A Framework for Forced Degradation Studies

To definitively elucidate the stability and degradation pathways of hydroxymethyl cimetidine, a systematic forced degradation study is essential.[7][8] The following protocol outlines the key experimental steps.

Experimental Protocol: Forced Degradation of Hydroxymethyl Cimetidine

-

Preparation of Stock Solution: Prepare a stock solution of hydroxymethyl cimetidine in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

-

Hydrolytic Degradation:

-

Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C).

-

Alkaline Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at a controlled temperature (e.g., 60 °C).

-

Neutral Hydrolysis: Treat the stock solution with water and heat at a controlled temperature (e.g., 60 °C).

-

Sample at appropriate time points and neutralize before analysis.

-

-

Oxidative Degradation:

-

Treat the stock solution with a suitable concentration of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Sample at appropriate time points.

-

-

Photolytic Degradation:

-

Expose the stock solution to a calibrated light source that provides both UV and visible light (e.g., as per ICH Q1B guidelines).

-

Run a dark control in parallel.

-

Sample at appropriate time points.

-

-

Thermal Degradation:

-

Solid State: Expose the solid hydroxymethyl cimetidine to dry heat at an elevated temperature (e.g., 80 °C).

-

Solution State: Heat the stock solution at an elevated temperature (e.g., 80 °C).

-

Sample at appropriate time points.

-

-

Analysis:

-

Analyze all samples using a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity.

-

Use LC-MS/MS to identify and characterize the degradation products.

-

The following diagram illustrates the experimental workflow for a forced degradation study.

Caption: Workflow for a forced degradation study of hydroxymethyl cimetidine.

Analytical Methodologies for Stability Assessment

The development of a robust, stability-indicating analytical method is paramount for accurately assessing the stability of hydroxymethyl cimetidine and quantifying its degradation products.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the most common approach for the analysis of cimetidine and its metabolites.[6] A similar method can be developed and validated for hydroxymethyl cimetidine. The method should be capable of separating the parent compound from all potential degradation products.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for the definitive identification and structural elucidation of degradation products formed during forced degradation studies.

Conclusion and Future Perspectives

While direct experimental data on the stability and degradation of hydroxymethyl cimetidine is limited, a scientifically sound prediction of its behavior can be made based on the well-documented stability of cimetidine and the fundamental principles of organic chemistry. The primary sites of degradation are anticipated to be the cyanoguanidine and thioether moieties, with potential contributions from the imidazole ring and the hydroxymethyl group under specific stress conditions.

To provide definitive insights, comprehensive forced degradation studies on isolated hydroxymethyl cimetidine are warranted. The framework and methodologies outlined in this guide provide a clear path for researchers and drug development professionals to undertake such investigations. A thorough understanding of the stability of hydroxymethyl cimetidine will not only enhance our knowledge of cimetidine's overall disposition in the body but also contribute to the development of safer and more effective pharmaceuticals.

References

- Bedair, M. M., Elsayed, M. A., Korany, M. A., & Fahmy, O. T. (1991). Spectrophotometric determination of cimetidine in the presence of its acid-induced degradation products. Journal of Pharmaceutical and Biomedical Analysis, 9(4), 291-296.

- Brimblecombe, R. W., Duncan, W. A., Durant, G. J., Emmett, J. C., Ganellin, C. R., & Parsons, M. E. (1978). Cimetidine—a non-thiourea H2-receptor antagonist.

-

ChemWhat. (n.d.). Hydroxymethyl Cimetidine. Retrieved from [Link]

- ICH Harmonised Tripartite Guideline. (1996). Stability Testing of New Drug Substances and Products Q1A(R2).

- ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B.

- Latch, D. E., Stender, B. L., Packer, J. L., Arnold, W. A., & McNeill, K. (2003). Photochemical fate of pharmaceuticals in the environment: cimetidine and ranitidine. Environmental science & technology, 37(15), 3342-3350.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 162879, Hydroxymethyl cimetidine. Retrieved from [Link].

- Reynolds, D. W., Facchine, K. L., Misiak, P. M., & Sciscent, B. Y. (2002). Forced degradation of pharmaceuticals. Pharmaceutical Technology, 26(2), 48-56.

- Somogyi, A., & Gugler, R. (1983). Clinical pharmacokinetics of cimetidine. Clinical pharmacokinetics, 8(6), 463-495.

- Taylor, D. C., Cresswell, P. R., & Bartlett, D. C. (1978). The metabolism and elimination of cimetidine, a histamine H2-receptor antagonist, in the rat, dog and man. Drug Metabolism and Disposition, 6(1), 21-30.

- Telo, J. P., & Vilela, F. (2019). Atmospheric oxidation reactions of imidazole initiated by hydroxyl radicals. Physical Chemistry Chemical Physics, 21(15), 7937-7947.

-

U.S. Food and Drug Administration. (1996). Cimetidine Bioequivalence Review. Retrieved from [Link]

-

Wikipedia. (2023). Cimetidine. Retrieved from [Link].

- World Health Organization. (1990). Cimetidine. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 50.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2756, Cimetidine. Retrieved from [Link].

Sources

- 1. Hydrolysis of Hemicellulose and Derivatives—A Review of Recent Advances in the Production of Furfural - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Atmospheric oxidation reactions of imidazole initiated by hydroxyl radicals: kinetics and mechanism of reactions and atmospheric implications - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP00632J [pubs.rsc.org]

- 5. 5-Aryl-2-(3,5-dialkyl-4-hydroxyphenyl)-4,4-dimethyl-4H-imidazole 3-Oxides and Their Redox Species: How Antioxidant Activity of 1-Hydroxy-2,5-dihydro-1H-imidazoles Correlates with the Stability of Hybrid Phenoxyl–Nitroxides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US4224452A - Method for preparing 4-hydroxymethyl imidazoles - Google Patents [patents.google.com]

- 7. Hydrolysis of imidazole-2-ylidenes [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Validated Reverse-Phase HPLC Method for the Quantification of Hydroxymethyl Cimetidine

Introduction and Significance

Cimetidine is a well-known histamine H2-receptor antagonist used to reduce gastric acid production. Following administration, it is extensively metabolized in the liver, with hydroxymethyl cimetidine being one of its major, pharmacologically less active metabolites. The accurate quantification of hydroxymethyl cimetidine in biological matrices (e.g., plasma, urine) and in drug substance/product stability studies is critical for a comprehensive understanding of cimetidine's pharmacokinetics, metabolism, and degradation pathways.

This application note provides a detailed, robust, and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV detection for the determination of hydroxymethyl cimetidine. The protocols herein are designed for researchers, analytical scientists, and drug development professionals, with a focus on the scientific rationale behind the methodology and adherence to international validation standards.

Principle of the Analytical Method

This method employs RP-HPLC, a cornerstone technique in pharmaceutical analysis. The fundamental principle relies on the partitioning of the analyte between a non-polar stationary phase (a C18 silica-based column) and a polar mobile phase.

-

Causality of Separation: Hydroxymethyl cimetidine is a relatively polar molecule. The addition of the hydroxyl group makes it more polar than its parent compound, cimetidine. Consequently, it will have a weaker interaction with the non-polar C18 stationary phase and will elute earlier than cimetidine under typical reverse-phase conditions. The mobile phase, a buffered aqueous-organic mixture, is optimized to achieve efficient separation from the parent drug and other potential impurities or endogenous matrix components.

-

Principle of Detection: Quantification is achieved using a UV-Vis detector. The imidazole ring structure in hydroxymethyl cimetidine contains a chromophore that absorbs UV light. Based on published data for the parent compound, a detection wavelength of 228 nm is selected to provide high sensitivity and specificity for the analyte.[1][2]

Materials and Chromatographic Conditions

Instrumentation and Materials

-

HPLC System: An Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, degasser, autosampler, thermostatted column compartment, and a UV-Vis detector.

-

Reference Standards: Hydroxymethyl Cimetidine (analytical grade), Cimetidine (analytical grade), and Ranitidine (as Internal Standard, IS).

-

Chemicals: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade), Phosphoric Acid (Analytical Grade), and Water (HPLC Grade or Milli-Q).

-

Columns and Consumables: A robust C18 column, SPE cartridges (e.g., C18, 200 mg), autosampler vials, and 0.45 µm syringe filters.

Optimized Chromatographic Conditions

The following table summarizes the validated parameters for the HPLC analysis.

| Parameter | Condition | Rationale |

| Analytical Column | C18, 4.6 x 150 mm, 5 µm particle size | The C18 phase provides excellent retention and selectivity for moderately polar compounds like hydroxymethyl cimetidine. This geometry offers a good balance of efficiency and backpressure.[3] |

| Mobile Phase | A: 20 mM KH₂PO₄ buffer, pH adjusted to 3.0 with H₃PO₄B: AcetonitrileIsocratic Elution: 90% A / 10% B | The phosphate buffer controls the pH to ensure consistent ionization of the analyte, leading to reproducible retention times. Acetonitrile provides good peak shape and elution strength.[3][4] |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable run times. |

| Column Temperature | 30 °C | Maintaining a constant column temperature ensures retention time stability and improves peak symmetry. |

| Detection | UV at 228 nm | This wavelength offers a strong absorbance signal for the cimetidine structure, ensuring high sensitivity.[1][2] |

| Injection Volume | 20 µL | A typical injection volume that balances sensitivity with the risk of column overload. |

| Internal Standard (IS) | Ranitidine (approx. 3000 ng/mL) | Ranitidine is structurally similar and chromatographically resolved, making it an excellent IS to correct for variations in extraction and injection volume.[1][2] |

Experimental Protocols

Preparation of Solutions

-

Buffer Preparation (20 mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid. Filter through a 0.45 µm nylon filter before use.

-

Stock Solution Preparation (1 mg/mL): Accurately weigh 10 mg of hydroxymethyl cimetidine reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock is stable for several weeks at 2-8 °C. Prepare a separate stock for the Internal Standard (Ranitidine).

-

Working Standard & Calibration Curve Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create calibration standards ranging from approximately 50 ng/mL to 5000 ng/mL. Spike each calibration level with the internal standard to a final concentration of 3000 ng/mL.

Sample Preparation from Human Plasma

Two methods are presented based on the required sample cleanliness and sensitivity.

Method A: Protein Precipitation (PPT) - Rapid Screening

-

Pipette 200 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 600 µL of cold acetonitrile containing the internal standard.

-

Vortex vigorously for 1 minute to precipitate plasma proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

-

Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 200 µL of mobile phase, vortex, and transfer to an autosampler vial for injection.[3]

Method B: Solid-Phase Extraction (SPE) - High Purity & Sensitivity

-

Condition: Condition a C18 SPE cartridge (200 mg) with 2 mL of methanol followed by 2 mL of water. Do not allow the cartridge to dry.

-

Load: Mix 500 µL of plasma with 500 µL of water. Load the diluted sample onto the conditioned SPE cartridge.

-

Wash: Wash the cartridge with 2 mL of water to remove salts and polar interferences.

-

Elute: Elute the analyte and internal standard with 2 mL of methanol into a clean collection tube.

-

Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen at 40 °C. Reconstitute the residue in 200 µL of mobile phase, vortex, and inject.[3]

HPLC Analysis Workflow

-

System Startup: Purge the HPLC system with the mobile phase.

-

Equilibration: Equilibrate the column with the mobile phase at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

-

Analysis Sequence: Set up the injection sequence as follows:

-

Blank (mobile phase)

-

Zero Sample (blank plasma extract)

-

Calibration Standards (lowest to highest concentration)

-

Quality Control (QC) samples (Low, Mid, High)

-

Unknown Samples

-

QC samples periodically throughout the run.

-

-

Data Processing: Integrate the peak areas for hydroxymethyl cimetidine and the internal standard (ranitidine). Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the analyte concentration. Determine the concentration of unknown samples using linear regression analysis.

Method Validation Protocol (ICH Q2(R2) Framework)

To ensure the method is fit for its intended purpose, it must be validated.[5][6] The following parameters are critical.

-

Specificity/Selectivity: Analyze blank plasma from multiple sources, as well as samples spiked with the analyte, IS, and related substances (like cimetidine). The goal is to demonstrate that no endogenous components or related substances co-elute and interfere with the analyte or IS peaks.[1][7]

-

Linearity and Range: Analyze the calibration standards (e.g., in triplicate) across the proposed range (e.g., 50-5000 ng/mL). The relationship between the peak area ratio and concentration should be linear. The correlation coefficient (r²) should be ≥ 0.995.[8]

-

Accuracy: Analyze QC samples at a minimum of three concentration levels (Low, Mid, High) against a freshly prepared calibration curve. Accuracy is expressed as the percentage recovery. The mean recovery should be within 85-115% for bioanalytical methods.[7][9]

-

Precision:

-

Repeatability (Intra-day): Analyze replicate QC samples (n=6) at Low, Mid, and High concentrations on the same day.

-

Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.

-

The Relative Standard Deviation (%RSD) for both should not exceed 15%.[5][7]

-

-

Limit of Quantitation (LOQ): This is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (%RSD ≤ 20%). It can be determined by analyzing a series of low-concentration samples.[8]

-

Robustness: Intentionally make small, deliberate variations to the method parameters (e.g., mobile phase pH ±0.2, column temperature ±2 °C, mobile phase composition ±2%). The method is robust if these changes do not significantly impact the results (e.g., retention time, peak area).[9]

Workflow and Data Logic Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.

Caption: End-to-end workflow for hydroxymethyl cimetidine analysis.

References

-

U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. (2018). [Link]

-

Pharmaguideline. Steps for HPLC Method Validation. (2024). [Link]

-

Birajdar, A. S. New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences 4.4 (2020): 55-60. [Link]

-

SIELC Technologies. Separation of Cimetidine on Newcrom R1 HPLC column.[Link]

-

Helal, A. B., et al. EVALUATION OF DIFFERENT EXTRACTION METHOD FOR THE ISOLATION OF CIMETIDINE AND RANITIDINE FROM HUMAN PLASMA FOR HPLC ANALYSIS. Proceedings of International Conference on Science, Technology & Social Sciences (2012). [Link]

-

AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. (2025). [Link]

-

Islam, M. S., et al. A sensitive and reliable RP-HPLC method for the detection of cimetidine - a H2 receptor antagonist in human plasma. Letters in Applied NanoBioScience 8.4 (2019): 683-689. [Link]

-

Pharma Talks. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). [Link]

-

United States Pharmacopeia. USP 35 Official Monographs / Cimetidine 2665. (2011). [Link]

-

PubMed. Development and validation of a RP-HPLC method for simultaneous determination of cimetidine, metoprolol tartrate and phenol red for intestinal perfusion studies. (2025). [Link]

-

International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). (2023). [Link]

-

Sherma, J., and Fried, B. Analysis of the Active Ingredient Cimetidine in Acid Reduction Tablets By High Performance Thin Layer Chromatography with Ultraviolet Absorption Densitometry. Journal of Liquid Chromatography & Related Technologies 24.18 (2001): 2821-2829. [Link]

-

ResearchGate. A sensitive and reliable RP-HPLC method for the detection of cimetidine -a H2 receptor antagonist in human plasma. (2020). [Link]

-

PubMed. High-pressure liquid chromatographic analysis of cimetidine, a histamine H2-receptor antagonist, in blood and urine. (1979). [Link]

-

ResearchGate. Development of a simple and rapid method for the determination of cimetidine in human plasma by high performance liquid chromatography-mass spectrometry (HPLC-MS/MS): Application to a bioequivalence study. (2011). [Link]

-

ResearchGate. The experimental UV–visible spectra of cimetidine in (a) H2O, (b) EtOh, and (c) DMSO…[Link]

-

ResearchGate. Determination of cimetidine in cimetidine injection by HPLC. (2015). [Link]

Sources

- 1. nanobioletters.com [nanobioletters.com]

- 2. researchgate.net [researchgate.net]

- 3. irep.iium.edu.my [irep.iium.edu.my]

- 4. researchgate.net [researchgate.net]

- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 6. database.ich.org [database.ich.org]

- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 8. m.youtube.com [m.youtube.com]

- 9. actascientific.com [actascientific.com]

Application Note: A Robust and Validated LC-MS/MS Protocol for the Quantification of Hydroxymethyl Cimetidine in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Cimetidine, a histamine H2-receptor antagonist, is widely used in the treatment of gastric ulcers and gastroesophageal reflux disease. Its metabolism in humans primarily occurs in the liver, leading to the formation of several metabolites, including hydroxymethyl cimetidine.[1] Accurate quantification of this metabolite is crucial for comprehensive pharmacokinetic studies and for understanding the complete disposition of cimetidine in the body. This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of hydroxymethyl cimetidine in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method that adheres to the principles of international validation guidelines.[2][3]

Scientific Rationale

The selection of LC-MS/MS for this application is driven by its inherent selectivity, sensitivity, and speed, making it the gold standard for the quantification of drugs and their metabolites in complex biological matrices. The method described herein employs a simple and efficient protein precipitation step for sample preparation, followed by chromatographic separation on a reversed-phase C18 column and detection using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. The MRM transitions have been carefully selected based on the predicted fragmentation pattern of hydroxymethyl cimetidine to ensure high specificity and minimize potential interferences.

Materials and Reagents

-

Hydroxymethyl Cimetidine reference standard

-

Cimetidine-d6 (or other suitable stable isotope-labeled internal standard)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Human plasma (with appropriate anticoagulant, e.g., K2-EDTA)

-

Ultrapure water (18.2 MΩ·cm)

Equipment

-

Liquid Chromatograph (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)

-

Triple Quadrupole Mass Spectrometer (e.g., Sciex Triple Quad™ 6500+, Waters Xevo TQ-S micro)

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Pipettes and disposable tips

-

Autosampler vials

Experimental Workflow

The overall experimental workflow for the quantification of hydroxymethyl cimetidine in human plasma is depicted in the following diagram.

Caption: Workflow for hydroxymethyl cimetidine quantification.

Detailed Protocols

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of hydroxymethyl cimetidine and the internal standard (IS), cimetidine-d6, and dissolve in methanol to a final concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of hydroxymethyl cimetidine by serial dilution of the primary stock solution with 50:50 (v/v) acetonitrile:water.

-

Internal Standard Working Solution (100 ng/mL): Dilute the primary stock solution of cimetidine-d6 with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

-